Carbamic acid, cyclohexylmethyl-, ethyl ester
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Overview
Description
Carbamic acid, cyclohexylmethyl-, ethyl ester is an organic compound belonging to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, cyclohexylmethyl-, ethyl ester can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product.
Another method involves the reaction of cyclohexylmethyl isocyanate with ethanol. This reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, cyclohexylmethyl-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield the corresponding carbamic acid and ethanol.
Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts, while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under mild conditions.
Major Products Formed
Hydrolysis: Carbamic acid and ethanol.
Reduction: Cyclohexylmethylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, cyclohexylmethyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of carbamic acid, cyclohexylmethyl-, ethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by forming a reversible complex with the enzyme’s active site. This inhibition can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Carbamic acid, cyclohexylmethyl-, ethyl ester can be compared with other carbamate esters such as:
Methyl carbamate: Known for its use as a pesticide.
Ethyl carbamate: Studied for its potential carcinogenic effects.
Phenyl carbamate: Used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to other carbamate esters.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, while its potential biological activity opens up new avenues for medical research. Further studies are needed to fully explore its applications and mechanisms of action.
Properties
CAS No. |
59325-16-5 |
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Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl N-(cyclohexylmethyl)carbamate |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)11-8-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,11,12) |
InChI Key |
PGNBWTOUNRDZNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC1CCCCC1 |
Origin of Product |
United States |
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